

An In-depth Technical Guide to 3,3-Dimethoxyhexane and its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethoxyhexane

Cat. No.: B038526

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,3-Dimethoxyhexane**, a valuable ketal compound in organic synthesis. The document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its primary application as a protecting group in the context of drug development.

Chemical Identity and Synonyms

3,3-Dimethoxyhexane is an aliphatic ketal. Ketals are derivatives of ketones and are characterized by a central carbon atom bonded to two alkoxy groups. In this case, the parent ketone is 3-hexanone. A comprehensive list of its synonyms is provided in Table 1.

Table 1: Synonyms for **3,3-Dimethoxyhexane**

Synonym	CAS Number
3-Hexanone dimethyl ketal	116549-34-9
3-Hexanone, dimethyl acetal	116549-34-9
3,3-dimethoxyhexane	116549-34-9
DTXSID80340936	116549-34-9
RefChem:90795	116549-34-9
DTXCID30292017	116549-34-9

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **3,3-Dimethoxyhexane** is presented in Table 2. This data is crucial for its handling, characterization, and application in a laboratory setting.

Table 2: Quantitative Data for **3,3-Dimethoxyhexane**

Property	Value
Molecular Formula	C ₈ H ₁₈ O ₂
Molecular Weight	146.23 g/mol [1]
IUPAC Name	3,3-dimethoxyhexane [1]
CAS Number	116549-34-9 [1]
Boiling Point (Predicted)	161.0 ± 8.0 °C
Density (Predicted)	0.87 g/cm ³
Refractive Index	1.4080-1.4100
SMILES	CCCC(CC)(OC)OC [1]
InChI	InChI=1S/C8H18O2/c1-5-7-8(6-2,9-3)10-4/h5-7H2,1-4H3 [1]
InChIKey	KYKSUAPFGPQISC-UHFFFAOYSA-N [1]

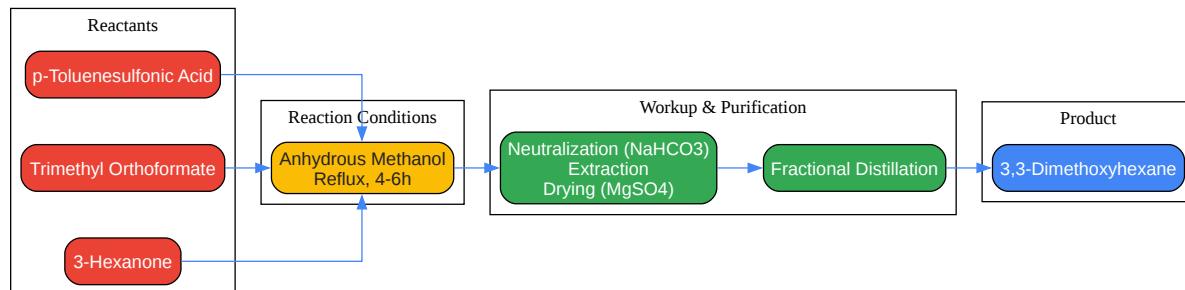
Synthesis of 3,3-Dimethoxyhexane

The synthesis of **3,3-Dimethoxyhexane** is typically achieved through the acid-catalyzed ketalization of 3-hexanone. This reaction involves the treatment of the ketone with an excess of methanol or, more efficiently, with trimethyl orthoformate in the presence of a catalytic amount of a strong acid. The use of trimethyl orthoformate is often preferred as it acts as both the methanol source and a water scavenger, driving the equilibrium towards the formation of the ketal.

Experimental Protocol: Acid-Catalyzed Ketalization of 3-Hexanone

This protocol describes a general and effective method for the preparation of **3,3-Dimethoxyhexane** from 3-hexanone using trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

Materials:


- 3-Hexanone (1.0 eq)
- Trimethyl orthoformate (2.0 eq)
- p-Toluenesulfonic acid monohydrate (0.05 eq)
- Anhydrous methanol (as solvent)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hexanone and anhydrous methanol.
- Begin stirring the solution and add trimethyl orthoformate.
- Add the catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure **3,3-Dimethoxyhexane**.

Characterization: The final product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the synthesis of **3,3-Dimethoxyhexane**.

Reaction Mechanism

The formation of **3,3-Dimethoxyhexane** proceeds via a well-established mechanism for acid-catalyzed ketalization. The key steps are outlined below.

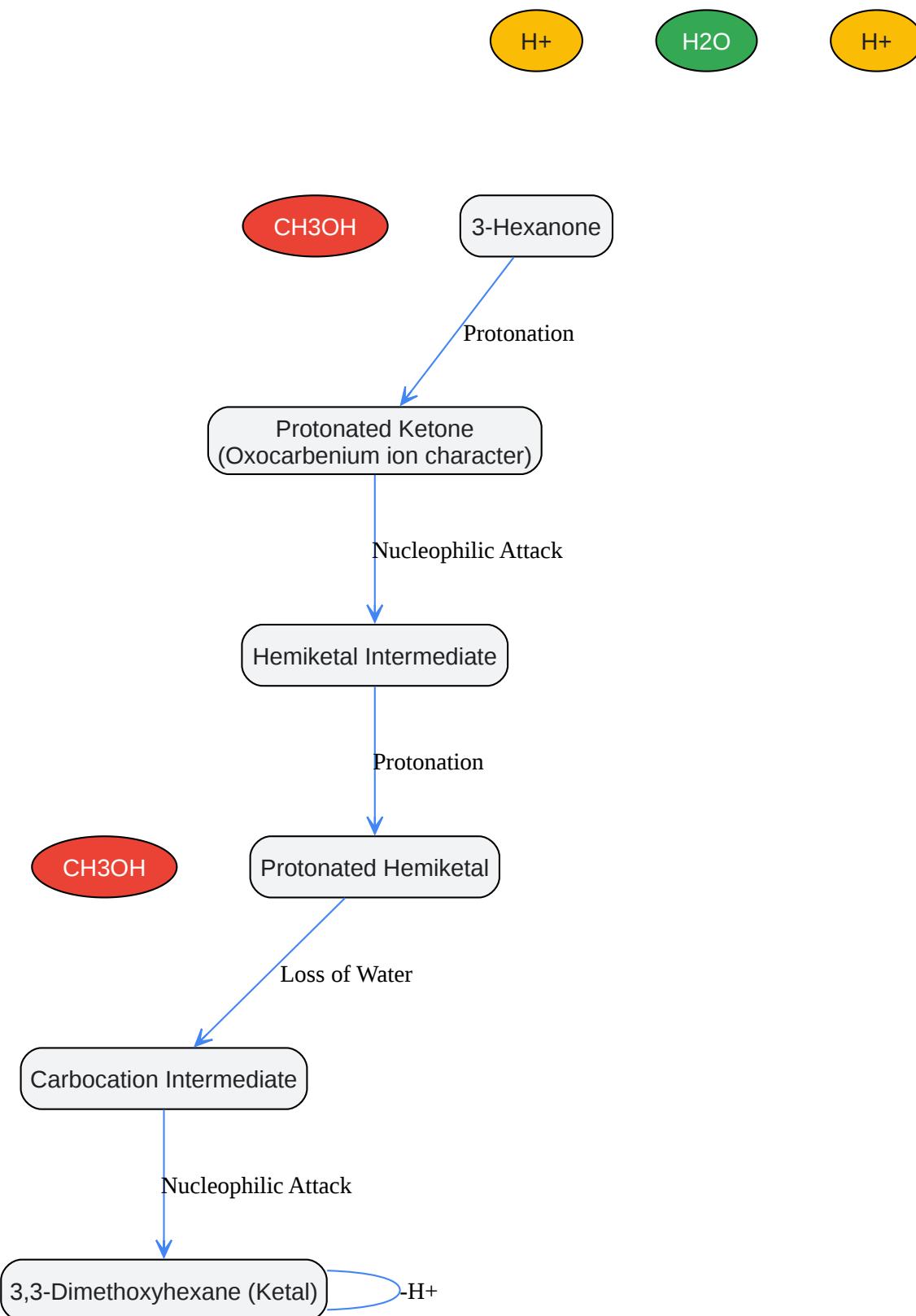

[Click to download full resolution via product page](#)

Figure 2: General mechanism for acid-catalyzed ketal formation.

Applications in Drug Development

In the field of drug development and medicinal chemistry, the primary application of **3,3-Dimethoxyhexane** and similar ketals is as a protecting group for the ketone functional group.

Ketal as a Protecting Group

Ketones are reactive functional groups that can undergo undesirable side reactions under various synthetic conditions, such as reductions with hydrides or reactions with organometallic reagents. The conversion of a ketone to a ketal, such as **3,3-Dimethoxyhexane**, effectively masks its reactivity. Ketals are stable to basic, nucleophilic, and reducing conditions, allowing for chemical transformations to be carried out on other parts of a complex molecule without affecting the ketone.

The protecting group can be readily removed (deprotection) by treatment with aqueous acid, regenerating the original ketone. This strategy is invaluable in the multi-step synthesis of complex pharmaceutical compounds.

Signaling Pathways

Currently, there is no available scientific literature that directly implicates **3,3-Dimethoxyhexane** in any specific biological signaling pathways. Its role in a biological context is primarily as a synthetic intermediate or a component of more complex molecules rather than as a bioactive agent itself.

Conclusion

3,3-Dimethoxyhexane, also known as 3-hexanone dimethyl ketal, is a readily synthesizable compound with significant utility in organic synthesis. Its primary role as a protecting group for ketones makes it a valuable tool for researchers and professionals in the field of drug development, enabling the synthesis of complex molecules with greater efficiency and control. While its direct biological activity has not been reported, its application in the synthesis of potentially bioactive compounds underscores its importance in medicinal chemistry. Further research may uncover novel applications for this and other aliphatic ketals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Dimethoxyhexane | C8H18O2 | CID 568629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,3-Dimethoxyhexane and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038526#synonyms-for-3-3-dimethoxyhexane-like-3-hexanone-dimethyl-ketal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com